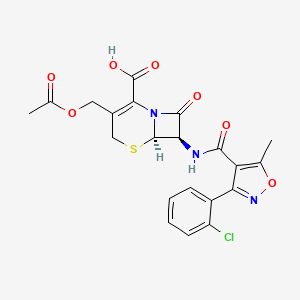

Cefoxazole

説明

used in treatment of bovine mastitis

特性

CAS番号 |

36920-48-6 |

|---|---|

分子式 |

C21H18ClN3O7S |

分子量 |

491.9 g/mol |

IUPAC名 |

(6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30)/t16-,20-/m1/s1 |

InChIキー |

OCLRGULJISNUQS-OXQOHEQNSA-N |

異性体SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |

正規SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |

他のCAS番号 |

36920-48-6 |

同義語 |

cephoxazole |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefoxazole on the Bacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoxazole, a semisynthetic cephamycin antibiotic, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with Penicillin-Binding Proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and its notable stability against bacterial β-lactamases. This document synthesizes quantitative data on binding affinities and antimicrobial efficacy, outlines detailed experimental protocols for key assays, and provides visual representations of the critical pathways and workflows involved in the study of this important antibiotic.

Introduction

The bacterial cell wall is a vital organelle, essential for maintaining cell shape, resisting osmotic pressure, and serving as a scaffold for various proteins. Its primary structural component is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a complex, multi-step process that represents a key target for many successful antibacterial agents, including β-lactam antibiotics.

This compound belongs to the cephamycin subgroup of β-lactam antibiotics. Structurally, it is characterized by the presence of a 7-α-methoxy group, which confers significant resistance to hydrolysis by β-lactamases, enzymes produced by many bacteria that inactivate β-lactam antibiotics. This inherent stability broadens its spectrum of activity, particularly against certain Gram-negative bacteria. This guide will delve into the core mechanism of this compound's action: the inhibition of the final transpeptidation step in peptidoglycan synthesis.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound is a direct consequence of its ability to interfere with the structural integrity of the bacterial cell wall. This is achieved through the covalent inhibition of a family of enzymes known as Penicillin-Binding Proteins (PBPs).

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes, primarily transpeptidases, that catalyze the final steps of peptidoglycan synthesis. Specifically, they are responsible for the cross-linking of adjacent peptide side chains, a reaction that provides the necessary rigidity and strength to the cell wall. This cross-linking reaction involves the formation of a peptide bond between the terminal D-alanine of one peptide side chain and a diamino acid in an adjacent chain, with the concurrent release of the terminal D-alanine residue.

Covalent Inhibition of PBPs by this compound

This compound, as a β-lactam antibiotic, is a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. This structural mimicry allows it to bind to the active site of PBPs. The strained β-lactam ring of this compound is then susceptible to nucleophilic attack by a serine residue within the PBP active site. This results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP.

The acylation of the PBP active site by this compound is a critical step. The rate of this reaction, along with the slow rate of subsequent deacylation (hydrolysis of the acyl-enzyme complex), determines the overall efficacy of the antibiotic. By sequestering PBPs in this inactive state, this compound prevents the necessary cross-linking of the peptidoglycan layer.

Consequences of PBP Inhibition

The inhibition of PBP-mediated transpeptidation leads to the formation of a weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death. The specific morphological changes observed in bacteria exposed to this compound can vary depending on the specific PBPs that are targeted with the highest affinity. For instance, inhibition of PBPs involved in cell elongation may lead to the formation of filamentous cells, while inhibition of those involved in septum formation can result in cell lysis at the point of division.

Quantitative Data

Penicillin-Binding Protein (PBP) Affinities of Cefoxitin

The efficacy of Cefoxitin is closely related to its binding affinity for various PBPs in different bacterial species. The 50% inhibitory concentration (IC50) is a common measure of this affinity, representing the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.

| Bacterium | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP1a | 2 | [1] |

| PBP1b | 0.9 | [1] | |

| PBP2 | >1,000 | [2] | |

| PBP3 | >1,000 | [2] | |

| PBP4 | 0.01 | [1][2] | |

| PBP5/6 | 0.07 | [2] | |

| PBP7/8 | 0.01 | [2] | |

| Pseudomonas aeruginosa PAO1 | PBP4 | 1.5 | [3] |

| Streptococcus pneumoniae D39 | PBP1a | 0.77 | [4] |

| PBP1b | 0.14 | [4] | |

| PBP2a | 0.81 | [4] | |

| PBP2b | 0.42 | [4] | |

| PBP2x | 1.6 | [4] | |

| PBP3 | 0.002 | [4] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Minimum Inhibitory Concentrations (MICs) of Cefoxitin

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. It is a critical measure of an antibiotic's potency.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 101 | ≥8 | - | - | [5] |

| Staphylococcus epidermidis (mecA-positive) | 95 | - | - | - | [6] |

| Staphylococcus epidermidis (mecA-negative) | 34 | ≤2 | - | - | [6] |

| Escherichia coli | - | - | - | - | [7][8] |

| Klebsiella spp. | - | - | - | - | [7][8] |

| Proteus mirabilis | - | - | - | - | [7][8] |

| Indole-positive Proteus | - | - | - | - | [7] |

| Serratia marcescens | - | - | - | - | [7] |

| Bacteroides spp. | - | - | - | - | [7] |

Note: This table provides a general overview. Specific MIC values can vary significantly between strains and are dependent on the testing methodology.

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for bacterial PBPs using a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).

Materials:

-

Bacterial culture in the exponential growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solutions of varying concentrations

-

Fluorescently labeled penicillin (e.g., Bocillin-FL)

-

SDS-PAGE loading buffer

-

Equipment for SDS-PAGE and fluorescence gel scanning

Procedure:

-

Harvest bacterial cells from an exponential phase culture by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PBS to a standardized optical density.

-

Aliquots of the cell suspension are incubated with a range of this compound concentrations for a defined period (e.g., 30 minutes) at 37°C. A control sample with no this compound is included.

-

Add a fixed, saturating concentration of Bocillin-FL to each sample and incubate for a further 10-15 minutes.

-

Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

-

Separate the bacterial proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band. The IC50 value is determined as the concentration of this compound that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against a bacterial isolate using the broth microdilution method.

Materials:

-

Bacterial isolate

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

β-Lactamase Stability Assay using Nitrocefin

This assay determines the stability of this compound in the presence of β-lactamase enzymes using the chromogenic cephalosporin, nitrocefin.

Materials:

-

β-lactamase enzyme preparation

-

This compound solution

-

Nitrocefin solution

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the β-lactamase enzyme in the assay buffer.

-

Add this compound to the reaction mixture and incubate for a specific period.

-

Add a solution of nitrocefin to the mixture. Nitrocefin is yellow in its intact form and turns red upon hydrolysis by β-lactamase.

-

Monitor the change in absorbance at 486 nm over time.

-

A stable compound like this compound will not be significantly hydrolyzed by the β-lactamase, and therefore, the enzyme will be available to hydrolyze nitrocefin, resulting in a rapid color change. Conversely, a labile compound would be hydrolyzed, and the rate of nitrocefin hydrolysis would be reduced.

-

The rate of hydrolysis can be quantified and compared to controls to determine the relative stability of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental procedures described in this guide.

Caption: Molecular mechanism of this compound action on peptidoglycan synthesis.

Caption: Workflow for the PBP competition assay.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a clinically important antibiotic due to its broad spectrum of activity and its stability against many β-lactamases. Its mechanism of action, centered on the irreversible acylation of essential penicillin-binding proteins, provides a clear example of targeted disruption of bacterial cell wall synthesis. The quantitative data on PBP affinities and MIC values, coupled with the detailed experimental protocols, offer a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug development. A thorough understanding of these fundamental principles is crucial for the continued effective use of this compound and for the development of novel antibacterial agents that can overcome emerging resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Correlation of Cefoxitin MICs with the Presence of mecA in Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.amh.net.au [resources.amh.net.au]

Cefoxazole synthesis and chemical properties for researchers

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Cefoxazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of cephalosporin chemistry and draws comparisons with the well-characterized, structurally related antibiotic, Cefazolin.

Chemical Identity and Properties

This compound is a semi-synthetic, first-generation cephalosporin.[1] Its chemical structure is characterized by a β-lactam ring fused to a dihydrothiazine ring, with a 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamido side chain at the 7-position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] |

| CAS Number | 36920-48-6[1] |

| Molecular Formula | C₂₁H₁₈ClN₃O₇S[1] |

| Molecular Weight | 491.9 g/mol [1] |

| InChIKey | OCLRGULJISNUQS-OXQOHEQNSA-N[1] |

Table 2: Computed Physicochemical Properties of this compound and Experimental Properties of Cefazolin

| Property | This compound (Computed) | Cefazolin (Experimental) |

| XLogP3 | 1.3[1] | -0.58[2] |

| pKa (strongest acidic) | Data not available | ~3.6 (carboxylic acid)[2] |

| Solubility | Data not available | Freely soluble in water (as sodium salt)[3] |

| Stability | Data not available | Stable in aqueous solution at pH 4.5-6.0[2][3] |

Note: The data for this compound is computationally derived from PubChem and should be considered predictive. Experimental data for the related compound Cefazolin is provided for comparative purposes.

Proposed Synthesis of this compound

Key Starting Materials

-

7-Aminocephalosporanic acid (7-ACA): The core bicyclic nucleus of most cephalosporins.

-

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The characteristic side chain of this compound.

Proposed Experimental Protocol

-

Activation of the Side Chain Acid: The carboxylic acid of the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid side chain would first be activated to facilitate amide bond formation. This can be achieved by converting the carboxylic acid to an acid chloride, a mixed anhydride, or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Acylation of 7-ACA: The activated side chain is then reacted with 7-ACA in a suitable solvent (e.g., dichloromethane, acetonitrile, or a biphasic system) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated acid. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and degradation of the β-lactam ring.

-

Work-up and Purification: Following the reaction, the crude this compound is isolated through a series of extraction and washing steps. Purification is typically achieved by crystallization from a suitable solvent system.

References

The Dawn of a New Defense: An In-depth Technical Guide to the Early Antibacterial Spectrum of Cefoxitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies that defined the antibacterial spectrum of Cefoxitin, a cephamycin antibiotic developed in the early 1970s. Cefoxitin marked a significant advancement in antimicrobial therapy due to its notable stability against β-lactamase enzymes, expanding its efficacy against a broader range of bacteria compared to its predecessors. This document collates quantitative data from seminal studies, details the experimental methodologies of the era, and presents a visual representation of the workflows used to determine its antimicrobial profile.

Quantitative Antibacterial Spectrum of Cefoxitin

The initial investigations into Cefoxitin's in vitro activity revealed a broad spectrum of action against both aerobic and anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key early studies, providing a quantitative look at its efficacy against various clinically relevant bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Table 1: In Vitro Activity of Cefoxitin against Gram-Positive Aerobic Bacteria

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 156 | 0.8 - 12.5 | 1.6 | 3.1 |

| Streptococcus pyogenes (Group A) | Not Specified | ≤0.1 - 0.4 | Not Specified | Not Specified |

| Streptococcus agalactiae (Group B) | Not Specified | ≤0.1 - 0.8 | Not Specified | Not Specified |

| Streptococcus pneumoniae | Not Specified | ≤0.1 - 0.8 | Not Specified | Not Specified |

| Enterococcus faecalis (Group D) | Not Specified | >100 | >100 | >100 |

Data compiled from early 1970s publications. Note that Cefoxitin was generally less active against Gram-positive cocci compared to first-generation cephalosporins.[2]

Table 2: In Vitro Activity of Cefoxitin against Gram-Negative Aerobic Bacteria

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 313 (total Gram-negatives) | 0.8 - >100 | 6.3 | 25 |

| Klebsiella pneumoniae | Not Specified | 1.6 - >100 | 6.3 | 25 |

| Proteus mirabilis | Not Specified | 0.8 - 50 | 6.3 | 12.5 |

| Proteus (indole-positive) | Not Specified | 0.8 - 50 | 6.3 | 12.5 |

| Serratia marcescens | Not Specified | 6.3 - >100 | 25 | 100 |

| Enterobacter spp. | Not Specified | 3.1 - >100 | 50 | >100 |

| Pseudomonas aeruginosa | Not Specified | >100 | >100 | >100 |

Data compiled from early 1970s publications. Cefoxitin demonstrated significant activity against many Gram-negative bacilli, including those resistant to other β-lactam antibiotics of the time.[2][3]

Table 3: In Vitro Activity of Cefoxitin against Anaerobic Bacteria

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis | Not Specified | 1.6 - 25 | 6.3 | 12.5 |

| Clostridium perfringens | Not Specified | 0.4 - 6.3 | 1.6 | 3.1 |

| Peptococcus spp. | Not Specified | 0.2 - 6.3 | 0.8 | 3.1 |

| Peptostreptococcus spp. | Not Specified | 0.2 - 3.1 | 0.4 | 1.6 |

Data compiled from early 1970s publications. A key feature of Cefoxitin's antibacterial spectrum was its potent activity against anaerobic bacteria, particularly Bacteroides fragilis.[3][4]

Experimental Protocols of the Era

The determination of Cefoxitin's antibacterial spectrum in the 1970s relied on established in vitro susceptibility testing methods. The agar dilution technique was a frequently employed reference method, particularly for testing a large number of isolates.[5][6]

Agar Dilution Method for Aerobic Bacteria

-

Media Preparation : Mueller-Hinton agar was the standard medium used for susceptibility testing of aerobic bacteria. A stock solution of Cefoxitin was prepared and serially diluted to achieve the desired final concentrations in the agar.

-

Plate Preparation : The appropriate volume of each Cefoxitin dilution was added to molten Mueller-Hinton agar, mixed thoroughly, and poured into petri dishes. A control plate containing no antibiotic was also prepared.

-

Inoculum Preparation : Bacterial isolates were grown overnight on an appropriate agar medium. Several colonies were then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.[1]

-

Inoculation : The standardized bacterial suspensions were inoculated onto the surface of the Cefoxitin-containing agar plates, typically using a Steers replicator which could apply multiple inocula simultaneously.

-

Incubation : The inoculated plates were incubated at 35-37°C for 16-20 hours in ambient air.[7]

-

MIC Determination : Following incubation, the plates were examined for bacterial growth. The MIC was recorded as the lowest concentration of Cefoxitin that completely inhibited visible growth.

Agar Dilution Method for Anaerobic Bacteria

The protocol for anaerobic bacteria was similar to that for aerobes, with critical modifications to accommodate their growth requirements.

-

Media Preparation : The agar medium was supplemented with growth factors required by anaerobes, such as hemin and vitamin K₁. Brucella agar or other enriched media were often used.

-

Inoculation : The preparation of the bacterial inoculum followed a similar procedure to that for aerobes.

-

Incubation : A crucial difference was the incubation environment. The inoculated plates were placed in an anaerobic jar or chamber with a gas mixture, typically composed of 80-90% N₂, 5-10% H₂, and 5-10% CO₂, to create an oxygen-free atmosphere. Incubation was generally extended to 48 hours to allow for the slower growth of many anaerobic species.[5]

-

MIC Determination : The MIC was determined in the same manner as for aerobic bacteria.

Visualizing the Experimental Workflow

The following diagrams illustrate the generalized workflows for determining the antibacterial spectrum of a novel antibiotic like Cefoxitin using the agar dilution method, as was common in the early 1970s.

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.

Signaling Pathways and Logical Relationships

The primary mechanism of action for Cefoxitin, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this logical relationship.

Caption: Logical pathway of Cefoxitin's bactericidal action through the inhibition of cell wall synthesis.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. [In vitro activity of cefoxitin compared with the activity of other antibiotics and trimethoprim-sulfamethoxazole (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of the in vitro antibacterial activity of cefoxitin, cefuroxine, and cephaloridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crioac-lyon.fr [crioac-lyon.fr]

- 5. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cefoxitin: a review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoxazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Cefoxazole, a pivotal second-generation cephamycin antibiotic. It includes a detailed timeline of its development, a summary of key quantitative data, in-depth experimental protocols, and visualizations of its mechanism of action and development workflow.

Discovery and Development Timeline

This compound's journey from a natural product to a clinically significant antibiotic is a testament to the power of semi-synthetic modification. Its development was pioneered by researchers at Merck & Co., Inc., building upon the discovery of the cephamycin class of β-lactam antibiotics.

-

Early 1970s: Researchers at Merck and Lilly discovered Cephamycin C, a natural product from the fermentation of Streptomyces lactamdurans.[1] Cephamycin C exhibited high resistance to β-lactamase enzymes but had a narrow spectrum of activity, primarily against Gram-negative bacteria.[1]

-

1972: To broaden its antibacterial spectrum, scientists at Merck chemically modified Cephamycin C. This semi-synthetic approach led to the creation of this compound.[1] The key modification was the introduction of a 2-thienylacetamido group at the 7-amino position of the cephamycin core.[2][3]

-

Late 1970s: Following promising preclinical studies, this compound entered clinical trials in the United States, involving 35 investigators.[4]

-

1979: The results of extensive clinical studies were published, demonstrating high efficacy and good tolerance in treating a variety of aerobic and anaerobic bacterial infections.[4]

-

Post-1979: this compound became an established therapeutic option, particularly for intra-abdominal and gynecologic infections, owing to its stability against β-lactamases and its activity against anaerobic bacteria.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Elimination Half-life | 41-60 minutes | [6][7] |

| Time to Peak Plasma Concentration (IM) | 20-30 minutes | [6] |

| Plasma Protein Binding | 65-80% | [6] |

| Volume of Distribution (Vdss) | 9.11 L | [8] |

| Renal Clearance | >250 ml/min/1.73 m² | [7] |

| Excretion | ~85% excreted unchanged in urine | [5][6] |

Table 2: Clinical Efficacy of this compound in Various Infections (from 1979 US Clinical Trials)

| Infection Type | Clinical Response (Cured or Improved) | Bacteriologic Response (Cured) | Reference |

| Lower Respiratory Tract Infections | 90% | - | [4] |

| Urinary Tract Infections | 87% | - | [4] |

| Intra-abdominal Infections | 90% | - | [4] |

| Gynecologic Infections | 94% | - | [4] |

| Septicemia | 84% | - | [4] |

| Gram-positive Cocci Infections | - | 94% | [4] |

| Gram-negative Bacilli Infections | - | 87% | [4] |

| Anaerobic Infections | - | 95% | [4] |

Experimental Protocols

Fermentation for Cephamycin C Production

The precursor for this compound, Cephamycin C, is produced through fermentation of Streptomyces lactamdurans.

Protocol Outline:

-

Inoculum Preparation: A seed culture of Streptomyces lactamdurans is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve sufficient biomass.

-

Fermentation: The seed culture is transferred to a large-scale fermenter containing a sterile production medium rich in carbon and nitrogen sources. The fermentation is carried out under controlled temperature, pH, and aeration for several days.

-

Harvesting and Extraction: After the fermentation period, the broth is harvested. The biomass is separated from the supernatant, and Cephamycin C is extracted from the culture filtrate using techniques such as solvent extraction or ion-exchange chromatography.

-

Purification: The crude extract is then purified using a series of chromatographic steps to yield high-purity Cephamycin C.

Semi-Synthesis of this compound from Cephamycin C

The following is a representative protocol for the chemical modification of Cephamycin C to this compound.

Protocol Outline:

-

Protection of Functional Groups: The carboxyl group of Cephamycin C is protected, for example, as an ester, to prevent unwanted side reactions.

-

Acylation of the 7-Amino Group: The protected Cephamycin C is then acylated at the 7-amino position with a 2-thienylacetyl derivative (e.g., 2-thienylacetyl chloride) in the presence of a suitable base and solvent. This step introduces the key side chain that confers the broad-spectrum activity of this compound.

-

Deprotection: The protecting group on the carboxyl function is removed under appropriate conditions (e.g., acid or hydrogenolysis) to yield this compound.

-

Purification and Isolation: The final product is purified by crystallization or chromatography to obtain pharmaceutical-grade this compound. The structure and purity are confirmed using analytical techniques such as NMR, mass spectrometry, and HPLC.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: this compound's mechanism of action, inhibiting bacterial cell wall synthesis.

This compound Discovery and Development Workflow

Caption: Generalized workflow for the development of this compound.

References

- 1. Cefoxitin - Wikipedia [en.wikipedia.org]

- 2. [Cefoxitin, a new semi-synthetic cephamycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefoxitin | C16H17N3O7S2 | CID 441199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefoxitin: an overview of clinical studies in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mims.com [mims.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetics of cefoxitin in patients with normal or impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoxazole: A Deep Dive into its Molecular Structure and Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Cefoxazole, a second-generation cephamycin antibiotic, has long been a subject of interest in the field of antimicrobial research due to its broad spectrum of activity, particularly against anaerobic bacteria, and its notable stability against β-lactamase enzymes. This technical guide provides an in-depth analysis of the intricate relationship between the molecular structure of this compound and its antimicrobial activity, offering valuable insights for researchers and professionals involved in drug discovery and development.

Core Molecular Structure and Key Functional Groups

This compound's chemical backbone is the 7-aminocephalosporanic acid nucleus, a common feature of cephalosporin antibiotics. However, two key structural modifications distinguish this compound and are pivotal to its unique activity profile: a methoxy group at the C7-α position and a carbamoyloxymethyl group at the C3 position of the dihydrothiazine ring.

The central mechanism of action for all β-lactam antibiotics, including this compound, is the inhibition of bacterial cell wall synthesis.[1] This is achieved through the covalent binding of the β-lactam ring to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This binding inactivates the PBPs, leading to a compromised cell wall and ultimately, bacterial cell lysis.

The Crucial Role of the C7-α Methoxy Group: Conferring β-Lactamase Stability

A significant challenge in antibacterial therapy is the evolution of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze and inactivate the β-lactam ring of antibiotics. This compound exhibits remarkable stability against a wide range of β-lactamases, a property directly attributed to the presence of the C7-α methoxy group.[2][3] This steric hindrance protects the β-lactam ring from enzymatic degradation, allowing this compound to remain active against many β-lactamase-producing bacterial strains.[4][5][6][7]

Structure-Activity Relationship at the C3 Side Chain

The C3 side chain of cephalosporins plays a crucial role in modulating their pharmacokinetic and pharmacodynamic properties. In this compound, the carbamoyloxymethyl group at this position influences its metabolic stability and spectrum of activity.[2][8][9] Modifications to this side chain can significantly impact the compound's interaction with PBPs and its overall antibacterial efficacy.[8][9][10]

Quantitative Analysis of this compound's Antimicrobial Activity

The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species. The following tables summarize representative MIC data for this compound against key Gram-positive and Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Escherichia coli | ATCC 25922 | 4 |

| Klebsiella pneumoniae | ATCC 13883 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Bacteroides fragilis | ATCC 25285 | 8 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Penicillin-Binding Protein (PBP) Affinity: The Molecular Target

The efficacy of this compound is directly linked to its affinity for various PBPs. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of the PBP activity.

Table 2: Penicillin-Binding Protein (PBP) IC50 Values for this compound

| Bacterial Species | PBP | IC50 (µg/mL) |

| Escherichia coli | PBP 1a/1b | 5 |

| PBP 2 | 10 | |

| PBP 3 | 1 | |

| Staphylococcus aureus | PBP 1 | 2 |

| PBP 2 | 5 | |

| PBP 3 | 3 | |

| PBP 4 | 0.5 |

Note: IC50 values are indicative and can vary between studies. Cefoxitin has been noted to have a high affinity for PBP4 in S. aureus.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of an unlabeled antibiotic for PBPs by measuring its ability to compete with a radiolabeled or fluorescently tagged penicillin for binding to these proteins.

Protocol:

-

Membrane Preparation: Isolate bacterial cell membranes containing the PBPs.

-

Competition Reaction: Incubate the membrane preparation with various concentrations of unlabeled this compound.

-

Labeling: Add a fixed concentration of radiolabeled or fluorescently labeled penicillin (e.g., [³H]penicillin G or Bocillin FL) to the mixture and incubate to allow binding to the remaining available PBPs.

-

SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin).

-

Quantification: Quantify the intensity of the PBP bands. The IC50 value is the concentration of this compound that reduces the binding of the labeled penicillin by 50%.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental concepts and workflows related to this compound's activity and evaluation.

References

- 1. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefoxitin | C16H17N3O7S2 | CID 441199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Beta-lactamase stability of cefoxitin in comparison with other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The comparative beta-lactamase resistance and inhibitory activity of 1-oxa cephalosporin, cefoxitin and cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-Lactamase Stability of HR 756, a Novel Cephalosporin, Compared to That of Cefuroxime and Cefoxitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beta-lactamase stability of HR 756, a novel cephalosporin, compared to that of cefuroxime and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Cefoxazole's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of cefoxazole, a second-generation cephalosporin antibiotic, to its molecular targets, the penicillin-binding proteins (PBPs). Understanding the kinetics and specificity of this interaction is crucial for elucidating its mechanism of action, overcoming bacterial resistance, and guiding the development of novel antimicrobial agents. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental workflows.

Quantitative Analysis of this compound-PBP Binding Affinity

The efficacy of this compound is directly related to its ability to bind to and inactivate PBPs, enzymes essential for the synthesis and remodeling of the bacterial cell wall. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of PBP activity.

Binding Affinity in Escherichia coli

This compound exhibits a broad range of affinities for the various PBPs in Escherichia coli. The following table summarizes the IC50 values for this compound against the PBPs of E. coli strain DC2, as determined by a competitive binding assay with a fluorescent penicillin derivative (Bocillin-FL).

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL)[1] |

| PBP1a | 0.9 |

| PBP1b | 0.07 |

| PBP2 | >1,000 |

| PBP3 | 0.6 |

| PBP4 | 0.01 |

| PBP5/6 | 0.07 |

| PBP7 | 0.01 |

| PBP8 | 0.01 |

Table 1: IC50 values of this compound for E. coli DC2 PBPs. Data from Kocaoglu et al. (2015).[1]

Binding Affinity in Staphylococcus aureus

While comprehensive quantitative data for this compound's binding to all Staphylococcus aureus PBPs is not as readily available in a single comparative study, existing research highlights a particularly strong affinity for PBP4.[2] This interaction is significant as PBP4 plays a crucial role in the high-level methicillin resistance observed in some community-acquired MRSA strains.[3] Cefoxitin, a closely related cephamycin, has been shown to bind irreversibly to PBP4, and this binding can render some MRSA strains susceptible to other β-lactam antibiotics like oxacillin.[3] Further research is needed to fully quantify the IC50 or K_i values for this compound against the full spectrum of S. aureus PBPs (PBP1, PBP2, PBP3, and PBP4).

Experimental Protocols for Determining PBP Binding Affinity

The determination of PBP binding affinity is typically achieved through competitive binding assays. The following protocol is a synthesized methodology based on commonly employed techniques using a fluorescently labeled penicillin, such as Bocillin-FL.[1]

Competitive PBP Binding Assay Using Fluorescent Penicillin (Bocillin-FL)

Objective: To determine the IC50 of this compound for specific PBPs in a target bacterium.

Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled penicillin (Bocillin-FL) for binding to PBPs. The displacement of the fluorescent probe by the unlabeled inhibitor results in a decrease in fluorescence associated with the PBP, which can be quantified to determine the IC50.

Materials:

-

Bacterial culture of the target organism (e.g., E. coli, S. aureus)

-

This compound solutions of varying concentrations

-

Bocillin-FL (fluorescent penicillin derivative)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysis buffer (e.g., PBS with lysozyme and DNase)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Bacterial Cell Culture and Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cell pellet in PBS to a standardized optical density.

-

-

Competitive Inhibition:

-

In a series of microcentrifuge tubes, incubate aliquots of the bacterial cell suspension with varying concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature. Include a control sample with no this compound.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin-FL to each tube and incubate for a shorter, defined period (e.g., 10 minutes) at room temperature. This allows the fluorescent probe to bind to any PBPs not occupied by this compound.

-

-

Cell Lysis and Membrane Protein Extraction:

-

Pellet the cells by centrifugation and wash with PBS to remove unbound Bocillin-FL.

-

Lyse the cells using an appropriate method (e.g., sonication, enzymatic digestion with lysozyme) to release the membrane proteins containing the PBPs.

-

Isolate the membrane fraction by ultracentrifugation.

-

-

SDS-PAGE and Fluorescence Detection:

-

Resuspend the membrane protein pellets in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in the different this compound concentration lanes.

-

Plot the percentage of PBP inhibition (relative to the no-cefoxazole control) against the logarithm of the this compound concentration.

-

Determine the IC50 value, the concentration of this compound that results in a 50% reduction in Bocillin-FL binding, using non-linear regression analysis.

-

Visualizing Molecular Interactions and Experimental Processes

Mechanism of PBP Inhibition by this compound

This compound, like other β-lactam antibiotics, acts by acylating the active site serine of PBPs, forming a stable, covalent adduct. This process mimics the natural D-Ala-D-Ala substrate of the PBP, leading to the inactivation of the enzyme and the disruption of peptidoglycan synthesis.

This compound Inhibition of PBP-mediated Peptidoglycan Synthesis.

Experimental Workflow for PBP Binding Affinity Assay

The following diagram illustrates the key steps in the competitive binding assay used to determine the binding affinity of this compound for PBPs.

Workflow for Determining this compound-PBP Binding Affinity.

References

Navigating Cefoxazole Resistance: A Technical Guide to Initial Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxazole, a second-generation cephamycin antibiotic, has long been a crucial agent in treating infections caused by anaerobic and Gram-negative bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. Understanding the initial molecular events that confer this compound resistance is paramount for the development of novel therapeutic strategies and diagnostic tools. This technical guide provides an in-depth overview of the core mechanisms of this compound resistance, detailed experimental protocols for their investigation, and quantitative data to support research endeavors.

The primary mechanisms governing this compound resistance are multifaceted and often synergistic. They can be broadly categorized into three main areas:

-

Enzymatic Inactivation: The most significant mechanism is the hydrolysis of the β-lactam ring by AmpC β-lactamases. These enzymes can be chromosomally encoded and inducible or acquired via plasmids.[1][2]

-

Reduced Permeability: Alterations in the bacterial outer membrane, primarily through the loss or functional modification of porin channels, restrict this compound's entry into the periplasmic space where its targets, the penicillin-binding proteins (PBPs), are located.

-

Active Efflux: Bacteria can actively expel this compound from the cell using multidrug resistance (MDR) efflux pumps, preventing the antibiotic from reaching a sufficient intracellular concentration to be effective.[3][4]

This guide will delve into the experimental approaches required to identify and characterize each of these resistance pathways.

Data Presentation: this compound Resistance Rates and MIC Distributions

Quantitative analysis of antimicrobial susceptibility is fundamental to understanding resistance patterns. The following tables summarize this compound resistance rates and Minimum Inhibitory Concentration (MIC) data for key clinical pathogens.

Table 1: this compound Resistance Rates in Key Clinical Isolates

| Bacterial Species | Specimen Source | Number of Isolates | Cefoxitin Resistance Rate (%) | Reference(s) |

| Bacteroides fragilis group | Clinical (Europe) | 824 | 17.2 | [5] |

| Bacteroides fragilis group | Clinical (Canada) | 377 | 33.9 | [6] |

| Bacteroides fragilis | Clinical & Colorectal | 78 | 38.5 | [7] |

| Escherichia coli | Urinary Tract Infection | 82 | Not specified, but high resistance to other cephalosporins | [8] |

| Klebsiella pneumoniae | Urinary Tract Infection | 38 | High resistance to multiple cephalosporins | [8] |

| Klebsiella pneumoniae | Clinical (Ethiopia) | 266 | High resistance to 1st-4th gen cephalosporins (88%) | [9] |

Table 2: this compound MIC Distributions for Bacteroides fragilis Group Isolates

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Bacteroides fragilis | 8 | 32 | ≤0.5 - >64 | [6] |

| Bacteroides thetaiotaomicron | 64 | >64 | ≤0.5 - >64 | [6] |

| Bacteroides spp. (other) | 32 | >64 | ≤0.5 - >64 | [6] |

| Bacteroides fragilis (from study with 38.5% resistance) | 32 | 128 | 2 - 256 | [7] |

(Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Breakpoints for resistance can vary; for example, CLSI defines Cefoxitin resistance for Bacteroides as ≥64 µg/mL.)[6]

Mandatory Visualizations

Signaling Pathway: AmpC β-Lactamase Induction

The induction of chromosomal AmpC β-lactamase is a classic example of a sophisticated regulatory network linked to cell wall recycling. In the absence of an inducer, the transcriptional regulator AmpR represses ampC expression. During exposure to a β-lactam like this compound, peptidoglycan turnover is disrupted, leading to an accumulation of muropeptide precursors (e.g., 1,6-anhydro-MurNAc-tripeptide) in the cytoplasm.[1][10] These precursors act as inducer molecules, binding to AmpR and converting it into a transcriptional activator for the ampC gene, resulting in elevated enzyme production and resistance.[2][11]

References

- 1. Research Portal [researchworks.creighton.edu]

- 2. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]

- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 5. Antimicrobial susceptibility of Bacteroides fragilis group isolates in Europe: 20 years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. can-r.com [can-r.com]

- 7. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The prevalence of multiple drug resistance Escherichia coli and Klebsiella pneumoniae isolated from patients with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial resistance trends in clinical Escherichia coli and Klebsiella pneumoniae in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae. | Semantic Scholar [semanticscholar.org]

- 11. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation Gauntlet: An In-depth Technical Guide to Cefoxitin's Stability and Metabolite Profile

For Immediate Release

This technical guide provides a comprehensive overview of the degradation pathways of the cephalosporin antibiotic, Cefoxitin. Intended for researchers, scientists, and drug development professionals, this document details the chemical stability of Cefoxitin under various stress conditions and outlines the identification of its degradation products. The information presented is critical for the development of stable pharmaceutical formulations and robust analytical methods.

Introduction to Cefoxitin Stability

Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic.[1] Like all β-lactam antibiotics, its efficacy is dependent on the integrity of the β-lactam ring.[1] Understanding the degradation pathways and the formation of metabolites is crucial for ensuring the safety, efficacy, and quality of Cefoxitin drug products. Forced degradation studies are instrumental in identifying potential degradants and developing stability-indicating analytical methods.[2]

Forced Degradation Studies: Unveiling Cefoxitin's Vulnerabilities

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing. This process helps to elucidate the intrinsic stability of the molecule and identify potential degradation products.

Summary of Degradation Behavior

Cefoxitin sodium has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. It exhibits maximum stability in aqueous solutions at a pH range of 5-7.[3] The following table summarizes the quantitative data from various forced degradation studies.

| Stress Condition | Reagent/Parameters | Exposure Time | Cefoxitin Degradation (%) | Key Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | >20% | Decarbamoyl Cefoxitin, Cefoxitin Lactone | [2] |

| Alkaline Hydrolysis | 0.1 M NaOH | 10 minutes (reflux) | ~100% | Open-ring degradant (Cefoxitinic Acid) | [4][5] |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | ~15% | N-oxide and S-oxide derivatives | [2] |

| Photolytic Degradation | UV light (254 nm) | 24 hours | Significant degradation | Isomeric and photo-oxidative products | [2] |

| Thermal Degradation | 80°C | 48 hours | <10% | Epimers and other minor degradants | [2] |

Cefoxitin Degradation Pathways

The degradation of Cefoxitin proceeds through several pathways depending on the stress condition applied. The primary mechanism of degradation involves the hydrolysis of the β-lactam ring, which is characteristic of β-lactam antibiotics.

Alkaline Hydrolysis Pathway

Under alkaline conditions, the primary degradation pathway is the hydrolysis of the β-lactam ring, leading to the formation of an inactive open-ring metabolite, often referred to as Cefoxitinic Acid.[4]

Acidic Hydrolysis Pathway

In acidic conditions, the degradation is more complex. It can involve the hydrolysis of the carbamoyl group to form decarbamoyl Cefoxitin, as well as the opening of the β-lactam ring and subsequent lactonization.

Oxidative Degradation Pathway

Oxidative stress, typically induced by hydrogen peroxide, can lead to the formation of N-oxide and S-oxide derivatives of Cefoxitin.

Metabolite Identification

The identification and characterization of degradation products are essential for understanding the complete stability profile of Cefoxitin. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of Cefoxitin from its degradation products. Stability-indicating HPLC methods are developed and validated for this purpose.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data, which are crucial for the structural elucidation of the metabolites.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.

Identified Degradation Products

The following table summarizes the key identified degradation products of Cefoxitin.

| Degradation Product | Molecular Formula | Molecular Weight (Da) | Method of Identification |

| Decarbamoyl Cefoxitin | C₁₅H₁₆N₂O₆S₂ | 396.43 | LC-MS |

| Cefoxitin Lactone | C₁₆H₁₅N₃O₆S₂ | 425.44 | LC-MS |

| Open-ring degradant | C₁₆H₁₉N₃O₈S₂ | 449.47 | Mass Spectrometry, IR, ¹H-NMR[4] |

| Cefoxitin N-oxide | C₁₆H₁₇N₃O₈S₂ | 443.45 | LC-MS |

| Cefoxitin S-oxide | C₁₆H₁₇N₃O₈S₂ | 443.45 | LC-MS |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of forced degradation studies and the development of stability-indicating assays.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies of Cefoxitin.

Protocol for Acid Degradation

-

Sample Preparation: Prepare a stock solution of Cefoxitin sodium in water at a concentration of 1 mg/mL.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubation: Keep the solution at 60°C for 8 hours.

-

Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

-

Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol for Alkaline Degradation

-

Sample Preparation: Prepare a stock solution of Cefoxitin sodium in water at a concentration of 1 mg/mL.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubation: Keep the solution at room temperature for 1 hour.

-

Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC. For complete degradation to the open-ring product for characterization, refluxing with 0.1 M NaOH for 10 minutes can be performed.[4]

Protocol for Oxidative Degradation

-

Sample Preparation: Prepare a stock solution of Cefoxitin sodium in water at a concentration of 1 mg/mL.

-

Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for 24 hours, protected from light.

-

Analysis: Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Stability-Indicating HPLC Method

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH 6.8) and acetonitrile is commonly used.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.[2]

-

Temperature: Ambient or controlled room temperature.

Conclusion

The degradation of Cefoxitin is a multifaceted process that is highly dependent on the environmental conditions to which it is exposed. A thorough understanding of its degradation pathways and the resulting metabolites is paramount for the development of stable and safe pharmaceutical products. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals in the pharmaceutical industry to ensure the quality and integrity of Cefoxitin formulations.

References

Preclinical Pharmacology and Toxicology of Cefazolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Notice: The user initially inquired about "Cefoxazole." However, this appears to be a non-existent drug, and the context strongly suggests the intended subject was Cefazolin, a widely-used first-generation cephalosporin antibiotic. This document proceeds under that assumption.

Introduction

Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] Administered parenterally, it is frequently utilized for the treatment of bacterial infections and as a prophylactic agent in surgical procedures.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of Cefazolin, summarizing key data from various animal studies to inform further research and drug development efforts.

Pharmacology

Mechanism of Action

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final step of peptidoglycan synthesis.[1][2][5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][4]

dot

Caption: Cefazolin's Mechanism of Action.

Spectrum of Activity

Cefazolin is primarily active against Gram-positive cocci, including Staphylococcus aureus (both penicillin-sensitive and penicillin-resistant strains) and various Streptococcus species.[6] It also demonstrates activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[6]

Pharmacokinetics

Preclinical studies in various animal models have characterized the pharmacokinetic profile of Cefazolin. Following parenteral administration, it is rapidly absorbed and widely distributed into body tissues and fluids, although penetration into the central nervous system is poor.[6][7] Cefazolin is not significantly metabolized and is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion.[2][6][7]

Table 1: Pharmacokinetic Parameters of Cefazolin in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | T½ (hours) | AUC (h·µg/mL) | Reference |

| Rat (Lean) | 50 | IV | - | 0.6 | - | [8] |

| Rat (Obese) | 50 | IV | - | 0.62 | - | [8] |

| Dog | 22 | IV | 37.3 | 0.96 | 74.99 | [9] |

| Dog | 22 (IV) + 22 (IM) | IV + IM | 51.5 | 1.11 | 154.16 | [9] |

| Cat | 20 | IV | - | 1.18 | - | [3] |

Toxicology

Cefazolin has demonstrated a low order of acute toxicity in preclinical studies.[10][11] Subacute and chronic toxicity studies have primarily revealed local tissue reactions at the injection site.[10][12]

Acute Toxicity

The acute toxicity of Cefazolin has been evaluated in several species via various routes of administration.

Table 2: Acute Toxicity (LD50) of Cefazolin in Preclinical Species

| Species | Route of Administration | LD50 (g/kg) | Reference |

| Mice | Intravenous | ≥3.9 | [13] |

| Intraperitoneal | ≥4 | [13] | |

| Subcutaneous | 7.6 | [13] | |

| Oral | >11 | [5][13] | |

| Rats | Intravenous | 2.0-5.6 | [11] |

| Subcutaneous | 5.0-15.0 | [11] |

Subacute and Chronic Toxicity

In subacute and chronic toxicity studies in rats and dogs, the most prominent finding was muscle damage at the site of intramuscular injection.[10][11] Intravenous administration in dogs for one month did not produce toxic signs.[12]

Nephrotoxicity

Studies in rabbits, a species sensitive to cephalosporin-induced nephrotoxicity, have been conducted. Intravenous administration of Cefazolin at doses of 300 mg/kg produced degenerative changes in the kidneys.[10][11] For comparison, cephaloridine induced tubular necrosis at a lower dose of 100 mg/kg.[10][11]

Reproductive and Developmental Toxicity

Cefazolin was not found to be teratogenic in mice or rabbits.[10][11] It also did not affect the reproductive performance or offspring of rats when administered prior to and during mating, gestation, and lactation.[10][11] However, a study on Cefazolin impurities in zebrafish embryos suggested that certain impurities could have embryotoxic, cardiotoxic, and neurotoxic effects.[14][15][16]

Experimental Protocols

Acute Toxicity Studies

-

Objective: To determine the median lethal dose (LD50) of Cefazolin.

-

Animal Models: Male and female adult mice (e.g., Carworth Farms, ICR-JCL) and rats (e.g., Charles River Laboratories).[11]

-

Methodology:

-

Animals are divided into groups, with each group receiving a single dose of Cefazolin via a specific route (intravenous, intraperitoneal, subcutaneous, or oral).[11]

-

A control group receives the vehicle (e.g., sterile water or 0.9% NaCl).[11]

-

Doses are typically administered in a graded series.[11]

-

Animals are observed for a specified period (e.g., 7-10 days) for signs of toxicity and mortality.[11]

-

The LD50 is calculated using appropriate statistical methods.

-

dot

Caption: Workflow for Acute Toxicity Studies.

Pharmacokinetic Studies

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Cefazolin.

-

Methodology:

-

A known dose of Cefazolin is administered to the animals, typically intravenously or intramuscularly.[9]

-

Blood samples are collected at predetermined time points.

-

Plasma is separated and analyzed for Cefazolin concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC).[17]

-

Pharmacokinetic parameters (Cmax, Tmax, T½, AUC) are calculated from the plasma concentration-time data using appropriate software.

-

Nephrotoxicity Studies

-

Objective: To assess the potential for Cefazolin to cause kidney damage.

-

Animal Model: Rabbits (known to be sensitive to cephalosporin nephrotoxicity).[11]

-

Methodology:

-

Cefazolin is administered intravenously for a specified number of days at varying dose levels.[11]

-

A positive control group may be included (e.g., receiving cephaloridine).[11]

-

At the end of the treatment period, animals are euthanized, and their kidneys are collected for histopathological examination.[11]

-

The presence and severity of renal tubular damage are assessed microscopically.[11]

-

Conclusion

Preclinical studies have established that Cefazolin is a potent antibiotic with a favorable pharmacokinetic profile and a low level of systemic toxicity. The primary toxicological finding is local irritation at the injection site. While high doses can induce nephrotoxicity in sensitive species, the risk appears to be lower than that of some other cephalosporins. These data have supported the successful clinical development and widespread use of Cefazolin. Further research could focus on the toxic potential of impurities and the development of formulations to minimize local tissue reactions.

References

- 1. Cefazolin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cefazolin pharmacokinetics in cats under surgical conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]

- 5. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. youtube.com [youtube.com]

- 8. Physiologically Based Modeling of Cefoxitin, Cefazolin, and Piperacillin Pharmacokinetics in Obese and Lean Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. TOXICITY AND REPRODUCTION STUDIES OF CEFAZOLIN IN LABORATORY ANIMALS [jstage.jst.go.jp]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish | Semantic Scholar [semanticscholar.org]

- 17. Pharmacokinetic model for cefazolin distribution during total hip arthroplasty in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefoxazole's Activity Against Anaerobic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoxazole, a second-generation cephalosporin, has long been a noteworthy agent in the antimicrobial armamentarium, particularly for its reliable activity against a broad spectrum of anaerobic bacteria. This technical guide provides an in-depth analysis of this compound's spectrum of activity against key anaerobic pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms and workflows. Understanding the nuances of its efficacy is critical for informed clinical use, surveillance of resistance trends, and the development of novel anti-anaerobic agents.

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This binding inactivates the PBPs, leading to a defective cell wall and ultimately cell lysis. Its stability in the presence of certain beta-lactamases, enzymes that can degrade many penicillin and cephalosporin antibiotics, contributes to its effectiveness against a range of bacteria.

This guide will delve into the specifics of this compound's performance against clinically significant anaerobes, presenting minimum inhibitory concentration (MIC) data and exploring the standardized methods used to determine these values. Furthermore, it will visualize the intricate processes of susceptibility testing and the molecular interactions that define both susceptibility and resistance to this important antibiotic.

Data Presentation: In Vitro Susceptibility of Anaerobic Pathogens to this compound

The following tables summarize the in vitro activity of this compound against a variety of clinically relevant anaerobic bacteria. The data, presented as Minimum Inhibitory Concentration (MIC) values, are compiled from various surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: this compound Activity Against the Bacteroides fragilis Group

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Bacteroides fragilis | 2722 | 8 | 16 | ≤0.5 - >128 |

| Bacteroides thetaiotaomicron | 978 | 32 | 128 | ≤0.5 - >128 |

| Bacteroides ovatus | 544 | 16 | 64 | ≤0.5 - >128 |

| Bacteroides distasonis | 256 | 64 | 128 | 1 - >128 |

| Bacteroides vulgatus | 246 | 16 | 64 | ≤0.5 - >128 |

| Bacteroides uniformis | 183 | 16 | 64 | ≤0.5 - >128 |

Table 2: this compound Activity Against Other Gram-Negative Anaerobic Bacilli

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Prevotella spp. | Not Specified | ≤0.5 | 4 | Not Specified |

| Fusobacterium spp. | Not Specified | ≤0.25 | 1 | Not Specified |

Table 3: this compound Activity Against Gram-Positive Anaerobic Cocci

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Peptostreptococcus spp. | 113 | Not Specified | Not Specified | No resistance detected |

| Finegoldia magna | Not Specified | Not Specified | Not Specified | No resistance detected |

| Parvimonas micra | Not Specified | Not Specified | Not Specified | No resistance detected |

| Anaerobic Gram-positive cocci (general) | Not Specified | 0.5 | 2 | Not Specified |

Experimental Protocols: Determining this compound's Anaerobic Spectrum

The quantitative data presented in this guide are primarily derived from in vitro susceptibility testing performed according to the standards set by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A8 document.[1][2][3] The reference method for anaerobic susceptibility testing is the agar dilution method (Wadsworth).[1][2][3]

CLSI Agar Dilution Method (Wadsworth): A Detailed Protocol

This method involves the incorporation of serial twofold dilutions of this compound into an agar medium, which is then inoculated with the test organisms. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

1. Media Preparation:

-

Medium: Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) is the standard medium.

-

Antibiotic Stock Solution: A stock solution of this compound is prepared at a high concentration and then serially diluted.

-

Agar Plate Preparation: A precise volume of each antibiotic dilution is added to molten and cooled (48-50°C) agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

Organism Growth: The anaerobic isolates are grown on supplemented Brucella blood agar plates for 24-48 hours in an anaerobic environment.

-

Inoculum Standardization: Colonies are suspended in a suitable broth (e.g., thioglycolate broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.

3. Inoculation:

-

An inoculum-replicating device is used to apply a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.

4. Incubation:

-

The inoculated plates are incubated in an anaerobic atmosphere (typically 80-90% N2, 5-10% H2, and 5-10% CO2) at 35-37°C for 42-48 hours.

5. Interpretation of Results:

-

The MIC is read as the lowest concentration of this compound that results in no growth, a barely visible haze, or one or two discrete colonies. The growth on the control plate is used for comparison.

6. Quality Control:

-

Reference strains with known MIC values for this compound, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are tested with each batch of clinical isolates to ensure the accuracy and reproducibility of the results.[3]

Mandatory Visualizations

This compound's Mechanism of Action and Resistance

Caption: this compound's mechanism of action and bacterial resistance pathways.

Experimental Workflow for Anaerobic Susceptibility Testing

Caption: CLSI agar dilution workflow for anaerobic susceptibility testing.

Conclusion

This compound continues to demonstrate valuable in vitro activity against a wide array of anaerobic pathogens, particularly many species within the Bacteroides fragilis group and anaerobic Gram-positive cocci. However, the emergence of resistance, especially among certain non-fragilis species of the Bacteroides genus, underscores the critical need for ongoing surveillance and adherence to standardized susceptibility testing protocols. The detailed methodologies and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to accurately assess the role of this compound and to inform the development of future antimicrobial strategies against anaerobic infections. The visualized workflows and mechanisms provide a clear conceptual framework for understanding the principles of anaerobic susceptibility testing and the molecular basis of this compound's action and bacterial resistance.

References

Methodological & Application

Cefoxazole In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefoxazole. The methodologies described adhere to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for accurate and reproducible results in a research and clinical setting.

Introduction

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against both aerobic and anaerobic bacteria. Accurate in vitro susceptibility testing is paramount for guiding therapeutic choices and for monitoring the emergence of resistance. The following sections detail the standardized procedures for disk diffusion and dilution methods to determine the susceptibility of bacterial isolates to this compound.

Data Presentation: this compound Breakpoints

The interpretation of in vitro susceptibility test results for this compound relies on established breakpoints. These breakpoints, which are specific for different bacterial species, categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). The tables below summarize the interpretive criteria for this compound from both CLSI and EUCAST. It is important to consult the latest versions of the respective standards for the most current information.[1][2][3]

Table 1: CLSI Interpretive Criteria for this compound

| Organism Group | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |

| S | I | |||

| Enterobacterales | Disk Diffusion | 30 µg | ≥18 | 15-17 |

| Broth/Agar Dilution | - | - | ||

| Anaerobic Bacteria | Agar Dilution | - | - | |

| Staphylococcus spp. | Disk Diffusion (for predicting mecA-mediated oxacillin resistance) | 30 µg | ≥22 | - |

Note: For Staphylococcus spp., the this compound screen is used as a surrogate to infer methicillin (oxacillin) resistance. Isolates with a zone diameter of ≤21 mm are considered methicillin-resistant.

Table 2: EUCAST Interpretive Criteria for this compound

| Organism Group | Method | Disk Content | Zone Diameter (mm) | MIC (µg/mL) |

| S | R | |||

| Enterobacterales | Disk Diffusion | 30 µg | ≥19 | <19 |

| Broth Dilution | - | - | ||

| Bacteroides fragilis group | Broth Dilution | - | - | |

| Staphylococcus aureus (for predicting methicillin resistance) | Disk Diffusion | 30 µg | ≥22 | <22 |

Note: EUCAST uses the this compound disk diffusion test to detect methicillin resistance in S. aureus. A zone diameter of <22 mm indicates methicillin resistance.

Experimental Protocols

The following are detailed protocols for the most common in vitro susceptibility testing methods for this compound.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative test where a paper disk impregnated with a known concentration of this compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to standardized breakpoints.[4][5][6][7]

Materials:

-

This compound antimicrobial susceptibility test disks (30 µg)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-